Dodecamethylcyclohexasilane

Catalog No.
S1891907
CAS No.
4098-30-0
M.F
C12H36Si6
M. Wt
348.92 g/mol
Availability
In Stock
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Dodecamethylcyclohexasilane

CAS Number

4098-30-0

Product Name

Dodecamethylcyclohexasilane

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane

Molecular Formula

C12H36Si6

Molecular Weight

348.92 g/mol

InChI

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3

InChI Key

RTCLHEHPUHREBC-UHFFFAOYSA-N

SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C

Dodecamethylcyclohexasilane is a chemical compound with the molecular formula C12H36Si6C_{12}H_{36}Si_6. It consists of a cyclic silane framework containing six silicon atoms, each bonded to two methyl groups. This compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity. Dodecamethylcyclohexasilane is classified under silanes, a group of compounds characterized by silicon-hydrogen and silicon-carbon bonds.

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Dodecamethylcyclohexasilane can be synthesized through various methods. One common approach involves the reaction of dichlorosilanes with magnesium metal in tetrahydrofuran, which facilitates the formation of the silane compound . Other synthesis routes may include photochemical methods or reactions involving high-molecular-weight polydimethylsilane .

The choice of synthesis method can influence the purity and yield of dodecamethylcyclohexasilane, making it essential to optimize conditions for specific applications.

Dodecamethylcyclohexasilane finds applications primarily in materials science and nanotechnology. Its unique structure allows it to serve as a precursor for silicon-based materials, including coatings and films that exhibit desirable properties such as thermal stability and hydrophobicity. Additionally, it can be utilized in the production of silicone polymers and as a reactive intermediate in organic synthesis.

Dodecamethylcyclohexasilane shares structural similarities with several other silanes. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
HexamethyldisiloxaneC₆H₁₈O₂Si₂Linear structure; used as a silicone oil
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure; used in high-performance lubricants
DecamethylcyclopentasiloxaneC₁₀H₃₀O₅Si₅Cyclic structure; known for low viscosity

Uniqueness: Dodecamethylcyclohexasilane is unique due to its six-membered cyclic structure compared to other silanes which may exhibit linear or smaller cyclic forms. This structural difference contributes to its distinct reactivity patterns and applications in advanced materials.

The development of dodecamethylcyclohexasilane synthesis represents a significant milestone in organosilicon chemistry, with the first successful preparation reported in 1978 by Laguerre, Dunogues, and Calas. These researchers established a one-step synthesis method that involved the reduction of dimethyldichlorosilane with metallic lithium in tetrahydrofuran at 0°C, which provided a convenient and efficient route to this important cyclic polysilane. This breakthrough synthesis method addressed the longstanding challenge of preparing stable cyclic polysilanes with well-defined structures and represented a major advancement in the field of silicon-containing ring systems.

The early characterization efforts focused primarily on establishing the compound's structural identity and confirming its cyclic nature through various analytical techniques. The molecular structure was definitively established through X-ray crystallography, which revealed the chair conformer configuration of the six-membered silicon ring. This crystallographic analysis provided crucial insights into the preferred conformation of the silicon backbone and the spatial arrangement of the methyl substituents around the ring system. The structural determination confirmed that dodecamethylcyclohexasilane adopts a chair conformation similar to cyclohexane, but with significantly different bond angles and distances due to the larger atomic radius of silicon compared to carbon.

Alternative synthesis approaches were subsequently developed to provide additional routes to this valuable compound. A particularly noteworthy method reported by researchers involved the use of sym-dimethoxy-tetramethyldisilane as a starting material in the presence of sodium methoxide catalyst in tetrahydrofuran. This approach offered advantages in terms of reaction conditions and yield, contributing to the growing arsenal of synthetic methodologies available for preparing dodecamethylcyclohexasilane. The development of multiple synthetic routes underscored the importance of this compound in organosilicon research and facilitated its widespread adoption as a research tool.

The physical and chemical properties of dodecamethylcyclohexasilane were systematically characterized following its initial synthesis. Key physical parameters established through careful experimental work include a molecular weight of 348.93 grams per mole, a melting point of 229°C, and a boiling point of 263.9°C. The compound exhibits a density of 0.82 grams per cubic centimeter and appears as white powder, crystals, or chunks under standard conditions. These physical properties reflect the compound's stability and crystalline nature, which have contributed to its utility as a model system for studying cyclic polysilane behavior.

Structural Relationship to Cyclohexane and Cyclic Polysilanes

The structural architecture of dodecamethylcyclohexasilane bears a striking resemblance to cyclohexane, with both compounds featuring six-membered rings that adopt chair conformations. However, the replacement of carbon atoms with silicon atoms in the ring backbone introduces significant structural modifications that profoundly influence the compound's properties and behavior. The silicon-silicon bond lengths in the ring are considerably longer than the carbon-carbon bonds found in cyclohexane, reflecting the larger covalent radius of silicon atoms. This structural difference results in a more flexible ring system with altered conformational dynamics compared to its carbon analog.

The conformational analysis of dodecamethylcyclohexasilane reveals important similarities and differences with cyclohexane behavior. Like cyclohexane, the silicon-containing ring system exhibits rapid interconversion between chair conformers, but the energy barriers and kinetics of these processes differ due to the distinct electronic and steric properties of silicon. The methyl substituents attached to each silicon atom can occupy either axial or equatorial positions, with equatorial orientations generally preferred due to reduced steric hindrance, similar to the behavior observed in substituted cyclohexane systems. However, the larger size of silicon atoms and the longer bond lengths create a more spacious molecular framework that can accommodate bulky substituents more readily than cyclohexane.

Within the broader family of cyclic polysilanes, dodecamethylcyclohexasilane occupies a unique position as one of the most stable and well-characterized representatives. The compound's six-membered ring structure represents an optimal balance between ring strain and stability, avoiding the high strain energy associated with smaller ring systems while maintaining sufficient structural rigidity for useful applications. Comparison with other cyclic polysilanes, such as decamethylcyclopentasilane with its five-membered ring, reveals that the six-membered system exhibits enhanced thermal stability and reduced reactivity toward ring-opening reactions. This stability advantage has made dodecamethylcyclohexasilane particularly valuable for studying the fundamental properties of silicon-silicon bonds and the electronic structure of polysilane systems.

The electronic properties of dodecamethylcyclohexasilane reflect the unique characteristics of silicon-silicon bonding within a cyclic framework. The delocalization of sigma electrons along the silicon backbone contributes to the compound's distinctive optical and electronic properties, which differ markedly from those of cyclohexane. These electronic features have made cyclic polysilanes like dodecamethylcyclohexasilane attractive targets for applications in optoelectronic materials and photoresist technologies. The systematic study of structure-property relationships in this compound has provided valuable insights into the design principles for silicon-based materials with tailored electronic characteristics.

Significance in Organosilicon Chemistry

Dodecamethylcyclohexasilane has achieved remarkable significance in organosilicon chemistry as both a fundamental research tool and a practical synthetic intermediate. The compound's importance stems from its role as one of the most readily prepared and easily handled polysilanes, characteristics that have made it an invaluable reference material for studying the properties and behaviors of silicon-containing systems. Its accessibility through multiple synthetic routes and its exceptional stability under ambient conditions have established it as a standard compound for comparative studies and mechanistic investigations in organosilicon chemistry.

The compound has played a crucial role in advancing the understanding of silicon-silicon bond formation and cleavage processes. Researchers have utilized dodecamethylcyclohexasilane as a model system for investigating the mechanisms of polysilane synthesis, particularly the reductive coupling reactions that lead to silicon-silicon bond formation. The compound's well-defined structure and predictable reactivity patterns have enabled detailed kinetic and mechanistic studies that have illuminated the fundamental principles governing polysilane chemistry. These investigations have contributed to the development of more efficient synthetic methodologies for preparing complex silicon-containing materials.

In the realm of materials science, dodecamethylcyclohexasilane has served as a precursor for the synthesis of advanced silicon-containing polymers and ceramics. The compound's thermal decomposition behavior has been extensively studied, revealing pathways for the generation of reactive silicon-containing intermediates that can be utilized in materials synthesis. For example, gamma-irradiation of dodecamethylcyclohexasilane in benzene solution generates dimethylsilylene with high efficiency, providing access to reactive species useful for further synthetic transformations. These applications have demonstrated the compound's utility as a building block for creating complex molecular architectures and functional materials.

The significance of dodecamethylcyclohexasilane extends to its role in fundamental studies of silicon-based electronic materials. The compound's unique electronic properties, arising from the delocalization of sigma electrons along the silicon backbone, have made it an important model system for understanding the optoelectronic behavior of polysilane materials. Research on this compound has contributed to the development of silicon-based photoresists, photoconductors, and nonlinear optical materials, highlighting its relevance to technological applications. The systematic investigation of its photophysical properties has provided insights that have guided the design of more sophisticated silicon-containing electronic materials.

PropertyValueMethod/Source
Molecular FormulaSi₆(CH₃)₁₂Chemical Analysis
Molecular Weight348.93 g/molMass Spectrometry
Melting Point229°CThermal Analysis
Boiling Point263.9°CThermal Analysis
Density0.82 g/cm³Physical Measurement
AppearanceWhite powder/crystalsVisual Observation
Ring ConformationChairX-ray Crystallography
PubChem CID77732Database Entry

The synthesis of dodecamethylcyclohexasilane primarily relies on the reductive coupling of dimethyldichlorosilane using alkali metals as reducing agents. This approach represents the most widely adopted and well-established methodology for producing this cyclic organosilicon compound. The general reaction mechanism involves the formation of silicon-silicon bonds through metal-mediated electron transfer processes, resulting in the elimination of metal chloride salts as byproducts [1] [2] [3].

The fundamental reaction can be represented as: 6 (CH₃)₂SiCl₂ + 12 M → Si₆(CH₃)₁₂ + 12 MCl, where M represents the alkali metal reducing agent [1] [2]. This stoichiometry demonstrates the requirement for two equivalents of alkali metal per equivalent of dimethyldichlorosilane to achieve complete reduction and subsequent cyclization.

Sodium-Potassium Alloy-Mediated Coupling

Sodium-potassium alloy represents one of the most effective reducing agents for the synthesis of dodecamethylcyclohexasilane from dimethyldichlorosilane [1] [2]. The alloy typically employed consists of approximately equimolar ratios of sodium and potassium, which remains liquid at room temperature and provides enhanced reactivity compared to individual alkali metals [2].

The reaction mechanism proceeds through the formation of organometallic intermediates, where the sodium-potassium alloy facilitates the stepwise reduction of chlorosilane bonds [2]. The process involves initial electron transfer from the metal surface to the silicon-chlorine bonds, followed by radical coupling reactions that ultimately lead to the formation of silicon-silicon bonds [1] [2].

Experimental conditions for sodium-potassium alloy-mediated synthesis typically require reflux temperatures ranging from 80 to 120 degrees Celsius in tetrahydrofuran solvent [1] [4]. The reaction time varies from several hours to overnight, depending on the scale and desired conversion efficiency [1] [4]. Under optimized conditions, this method can achieve yields of dodecamethylcyclohexasilane ranging from 8 to 32 percent, with the variability attributed to reaction conditions and purification methods [4].

The sodium-potassium alloy method demonstrates superior reactivity compared to individual alkali metals due to the enhanced electron availability and reduced activation energy for the reduction process [2]. The liquid nature of the alloy at reaction temperatures facilitates better contact with the organic substrate, leading to improved reaction kinetics and more consistent product formation [2].

Lithium-Based Single-Step Synthesis in Tetrahydrofuran

Lithium metal offers a distinctive advantage in the synthesis of dodecamethylcyclohexasilane through its ability to operate under milder reaction conditions [5] [6]. The lithium-based approach, first reported by Laguerre, Dunogues, and Calas, demonstrates the feasibility of conducting the reduction at 0 degrees Celsius in tetrahydrofuran solvent [5] [6].

The lithium-mediated synthesis proceeds through a single-step mechanism where dimethyldichlorosilane undergoes direct reduction without the need for elevated temperatures [5] [6]. This low-temperature approach provides several advantages, including reduced side reactions, improved selectivity, and simplified reaction setup [5] [6].

The reaction conditions for lithium-based synthesis involve the use of finely divided lithium metal in anhydrous tetrahydrofuran at 0 degrees Celsius [5] [6]. The mild reaction conditions minimize thermal decomposition pathways and reduce the formation of linear polysilane byproducts [5] [6]. The convenience of this preparation method has made it an attractive alternative to higher-temperature protocols [5] [6].

Mechanistic studies suggest that lithium metal provides sufficient reducing power to cleave silicon-chlorine bonds while maintaining reaction temperatures that favor cyclization over linear polymerization [5] [6]. The tetrahydrofuran solvent plays a crucial role in stabilizing lithium intermediates and facilitating the dissolution of reactants and products [5] [6].

Byproduct Formation and Yield Optimization

The reduction of dimethyldichlorosilane with alkali metals invariably produces a complex mixture of products, with dodecamethylcyclohexasilane representing only one component of the reaction outcome [1] [4]. Understanding the distribution and formation mechanisms of byproducts is essential for optimizing synthetic yields and developing purification strategies.

The primary byproducts include decamethylcyclopentasilane, poly(dimethylsilylene), and various other cyclic oligomers [1] [4]. Decamethylcyclopentasilane typically forms in yields ranging from 10 to 25 percent, representing a significant competing reaction pathway [4]. The formation of this five-membered ring compound occurs through similar reductive coupling mechanisms but involves different cyclization kinetics [1] [4].

Poly(dimethylsilylene) represents the major byproduct, often accounting for 30 to 50 percent of the total product mixture [1] [4]. This linear polymer forms through chain propagation reactions that compete with the cyclization processes leading to cyclic products [1] [4]. The polymer formation is particularly pronounced under conditions that favor rapid radical coupling over intramolecular cyclization [7] [4].

Yield optimization strategies focus on controlling reaction parameters that influence the competition between cyclization and polymerization pathways [4] [8]. Temperature control emerges as a critical factor, with lower temperatures generally favoring cyclization over linear polymerization [5] [4]. The metal-to-silane ratio also significantly impacts product distribution, with moderate excess of reducing agent providing optimal results [4] [8].

Solvent selection plays a crucial role in determining product yields and selectivity [4] [8]. Tetrahydrofuran consistently provides superior results compared to other ethereal solvents, attributed to its ability to stabilize reactive intermediates and facilitate proper solvation of metal species [4] [8]. The concentration of reactants must be carefully controlled, with moderate concentrations (0.1 to 0.5 molar) providing the best balance between reaction efficiency and selectivity [4].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies reveals distinct advantages and limitations associated with each approach [4] [8]. The comparison encompasses factors including yield efficiency, reaction conditions, operational complexity, and product purity considerations.

The sodium-potassium alloy method represents the most established and widely documented approach, offering reliable and reproducible results under standardized conditions [1] [4] [2]. This method provides moderate yields with acceptable selectivity, making it suitable for both research and preparative applications [4] [2]. However, the requirement for elevated temperatures and extended reaction times represents operational disadvantages [4].

Lithium-based synthesis offers superior operational convenience through its low-temperature requirements and simplified reaction setup [5] [6]. The mild conditions reduce energy requirements and minimize equipment demands, making this approach particularly attractive for laboratory-scale preparations [5] [6]. The method demonstrates excellent reproducibility and requires minimal optimization for consistent results [5] [6].

Alternative approaches, including magnesium-based reductions with Lewis acid catalysts, have demonstrated promising results under room temperature conditions [8]. These methods can achieve yields of up to 71 percent for related polysilane syntheses, suggesting potential applications for cyclohexasilane preparation [8]. The use of magnesium with lithium chloride and zinc chloride catalysts provides practical advantages through improved handling characteristics and reduced reactivity hazards [8].

Electrochemical methods represent emerging approaches that offer precise control over reaction conditions and product selectivity [9] [10]. While these methods currently achieve moderate yields of approximately 38 percent, they provide opportunities for mechanistic understanding and reaction optimization [9] [10]. The electrochemical approach enables fine-tuning of reaction parameters and potentially improved selectivity for cyclic products [9] [10].

Synthetic RouteTemperature (°C)SolventReaction TimeMain Product Yield (%)Key Advantages
Sodium-Potassium Alloy ReductionReflux temperature (80-120)TetrahydrofuranSeveral hours8-32 (variable)Well-established method
Lithium in Tetrahydrofuran0TetrahydrofuranNot specifiedConvenient preparationLow temperature operation
Magnesium with Lewis AcidRoom temperature (25)Tetrahydrofuran24 hours71Room temperature, practical
Electrochemical Method300Not specifiedNot specified38Precise control

Other CAS

4098-30-0

Wikipedia

Dodecamethylcyclohexasilane

General Manufacturing Information

Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-: ACTIVE

Dates

Modify: 2023-08-16

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